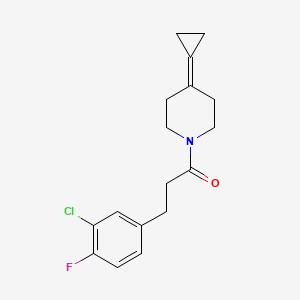![molecular formula C21H32N2O2S B2795961 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one CAS No. 1705307-03-4](/img/structure/B2795961.png)
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one is a complex organic compound characterized by its unique structural features This compound contains a bipiperidine core substituted with a methoxy group and a phenyl ring with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one is unique due to its bipiperidine core and the presence of both methoxy and methylsulfanyl groups. This structural combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various research applications .
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-25-19-11-15-22(16-12-19)18-9-13-23(14-10-18)21(24)8-5-17-3-6-20(26-2)7-4-17/h3-4,6-7,18-19H,5,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVHFAKVJKLROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2795878.png)
![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)
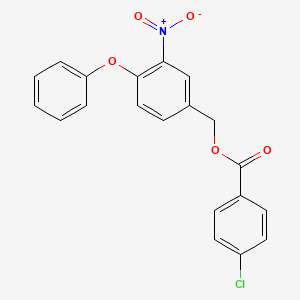
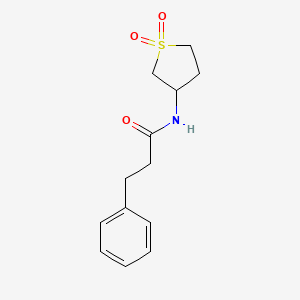
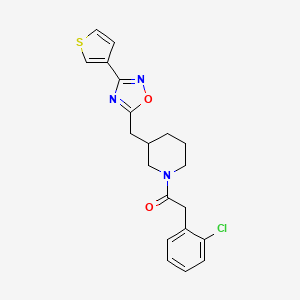
![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)
![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)
![2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2795890.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)
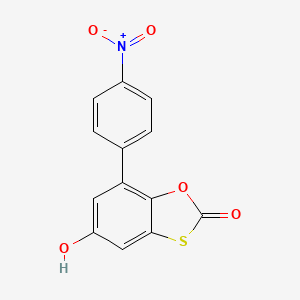
![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)
![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)
